SCD1 inhibitor-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de la stéaroyl-CoA désaturase 1 (SCD1) est un composé chimique qui inhibe l'activité de la stéaroyl-CoA désaturase 1, une enzyme impliquée dans la synthèse d'acides gras monoinsaturés à partir d'acides gras saturés. Cette enzyme joue un rôle crucial dans le métabolisme lipidique et est impliquée dans diverses maladies, notamment le cancer, les troubles métaboliques et les maladies neurodégénératives .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'inhibiteur de la stéaroyl-CoA désaturase 1 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et la réaction de couplage finale. Les voies de synthèse et les conditions réactionnelles spécifiques peuvent varier en fonction de la structure chimique et des propriétés souhaitées de l'inhibiteur .

Méthodes de production industrielle

La production industrielle de l'inhibiteur de la stéaroyl-CoA désaturase 1 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de la stéaroyl-CoA désaturase 1 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'inhibiteur en formes réduites présentant des propriétés chimiques différentes.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des oxydants (par exemple, le peroxyde d'hydrogène), des réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits

Applications de recherche scientifique

L'inhibiteur de la stéaroyl-CoA désaturase 1 a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme composé outil pour étudier le métabolisme lipidique et l'inhibition enzymatique.

Biologie : Enquêté pour son rôle dans la régulation des processus cellulaires tels que l'autophagie et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour traiter le cancer, les troubles métaboliques et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques

Mécanisme d'action

L'inhibiteur de la stéaroyl-CoA désaturase 1 exerce ses effets en se liant au site actif de la stéaroyl-CoA désaturase 1, inhibant ainsi son activité enzymatique. Cette inhibition perturbe la synthèse d'acides gras monoinsaturés, entraînant une accumulation d'acides gras saturés. Le composé affecte également diverses cibles moléculaires et voies, notamment la signalisation β-caténine et le stress du réticulum endoplasmique .

Applications De Recherche Scientifique

Stearoyl-CoA desaturase 1 inhibitor-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study lipid metabolism and enzyme inhibition.

Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancer, metabolic disorders, and neurodegenerative diseases.

Industry: Utilized in the development of novel drugs and therapeutic strategies

Mécanisme D'action

Stearoyl-CoA desaturase 1 inhibitor-1 exerts its effects by binding to the active site of stearoyl-CoA desaturase 1, thereby inhibiting its enzymatic activity. This inhibition disrupts the synthesis of monounsaturated fatty acids, leading to an accumulation of saturated fatty acids. The compound also affects various molecular targets and pathways, including β-catenin signaling and endoplasmic reticulum stress .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l'inhibiteur de la stéaroyl-CoA désaturase 1 comprennent d'autres inhibiteurs de la stéaroyl-CoA désaturase tels que l'A939572 et le MF-438 .

Unicité

L'inhibiteur de la stéaroyl-CoA désaturase 1 est unique en sa structure chimique spécifique et sa capacité à inhiber sélectivement la stéaroyl-CoA désaturase 1. Cette sélectivité en fait un outil précieux pour étudier le rôle de l'enzyme dans divers processus biologiques et pour développer des stratégies thérapeutiques ciblées .

Activité Biologique

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The inhibition of SCD1 has garnered significant attention due to its potential therapeutic applications in metabolic disorders, cancer treatment, and other pathological conditions. This article explores the biological activity of SCD1 inhibitor-1, focusing on its mechanisms, effects on cellular processes, and implications in various disease contexts.

SCD1 plays a pivotal role in lipid metabolism by regulating the balance between SFAs and MUFAs. Inhibition of SCD1 leads to an accumulation of SFAs, which can have various biological effects:

- Promotion of Lipotoxicity : Elevated levels of SFAs can induce apoptosis in pancreatic beta cells and contribute to insulin resistance and inflammation .

- Alteration in Tumor Microenvironment : SCD1 inhibition can enhance the immune response against tumors by modulating the tumor microenvironment (TME). For instance, SCD1 inhibitors have been shown to augment antitumor T cell responses and improve the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies .

Biological Effects

The biological effects of SCD1 inhibition are diverse and context-dependent. Here are some key findings:

- Metabolic Disorders : SCD1 inhibitors have been associated with reduced obesity and improved glucose tolerance in animal models. Mice lacking SCD1 exhibit protection against diet-induced obesity and hepatic steatosis .

- Cancer Therapy : Research indicates that SCD1 expression is often upregulated in various cancers, suggesting its role in tumor growth. Inhibition of SCD1 has been linked to reduced cancer cell proliferation and enhanced apoptosis under lipotoxic stress conditions . For example, studies have shown that specific SCD1 inhibitors can impair cancer cell survival and tumor formation .

- Immunological Modulation : Inhibition of SCD1 has been shown to enhance the recruitment of dendritic cells and CD8+ T cells into tumors, thereby improving antitumor immunity .

Case Studies

Several studies illustrate the potential of SCD1 inhibitors in clinical applications:

Research Findings

Recent research has provided insights into the potential applications and challenges associated with SCD1 inhibitors:

- Resistance Mechanisms : Some cancer cells develop resistance to SCD1 inhibitors by upregulating fatty acid desaturase 2 (FADS2), which mitigates the accumulation of toxic SFAs .

- Therapeutic Combinations : Combining SCD1 inhibitors with other therapies may enhance their efficacy. For instance, studies suggest that using these inhibitors alongside anti-inflammatory agents could mitigate side effects while maximizing therapeutic benefits .

Propriétés

IUPAC Name |

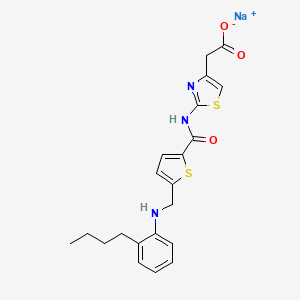

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNBRLFLBSUHOU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N3NaO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.